molecular formula C21H27ClN2O2S B6674202 N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride

Cat. No.: B6674202
M. Wt: 407.0 g/mol
InChI Key: MDOBQAHEFFQJEC-UHFFFAOYSA-N
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Description

N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S.ClH/c1-25-14-16-3-2-4-18(11-16)20(24)23(13-17-5-10-26-15-17)19-12-21(19)6-8-22-9-7-21;/h2-5,10-11,15,19,22H,6-9,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOBQAHEFFQJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C(=O)N(CC2=CSC=C2)C3CC34CCNCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a cyclic ketone.

    Functional Group Introduction: The methoxymethyl and thiophen-3-ylmethyl groups are introduced through nucleophilic substitution reactions, often using reagents like methoxymethyl chloride and thiophen-3-ylmethyl bromide.

    Amide Bond Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the amide bond or the spirocyclic nitrogen, potentially leading to secondary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Secondary amines or reduced amide derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-(6-azaspiro[2

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique spirocyclic structure.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific biological targets.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting neurological or inflammatory conditions.

    Industry: Utilized in the development of advanced materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the biological context. The spirocyclic structure may allow for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

    N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)benzamide: Lacks the thiophen-3-ylmethyl group, potentially altering its biological activity.

    N-(6-azaspiro[2.5]octan-2-yl)-N-(thiophen-3-ylmethyl)benzamide: Lacks the methoxymethyl group, which may affect its solubility and reactivity.

    N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(phenylmethyl)benzamide: Substitutes the thiophen-3-ylmethyl group with a phenylmethyl group, potentially changing its interaction with biological targets.

Uniqueness: The combination of the spirocyclic core, methoxymethyl, and thiophen-3-ylmethyl groups in N-(6-azaspiro[2.5]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride provides a unique set of chemical properties and potential biological activities, distinguishing it from similar compounds.

This detailed overview should provide a comprehensive understanding of N-(6-azaspiro[25]octan-2-yl)-3-(methoxymethyl)-N-(thiophen-3-ylmethyl)benzamide;hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

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